
1-(2-(2-Methyl-6-(methylamino)pyridin-3-yl)pyrrolidin-1-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-(2-メチル-6-(メチルアミノ)ピリジン-3-イル)ピロリジン-1-イル)エタノンは、メチルアミノ基で置換されたピリジン環とピロリジン環を特徴とする複雑な有機化合物です。
準備方法
1-(2-(2-メチル-6-(メチルアミノ)ピリジン-3-イル)ピロリジン-1-イル)エタノンの合成は、いくつかの合成ルートによって達成できます。 一般的な方法の1つは、スズキ・ミヤウラカップリングを使用する方法であり、これは広く適用されている遷移金属触媒による炭素-炭素結合形成反応です 。この反応は通常、穏やかな条件下でホウ素試薬とパラジウム触媒を使用します。反応条件は一般的に穏やかで環境に優しいので、工業生産に適しています。
化学反応の分析
1-(2-(2-メチル-6-(メチルアミノ)ピリジン-3-イル)ピロリジン-1-イル)エタノンは、次のようなさまざまな化学反応を起こします。
酸化: この化合物は、過酸化水素や過マンガン酸カリウムなどの試薬を使用して酸化できます。
還元: 還元反応は、水素化リチウムアルミニウムなどの還元剤を使用して行うことができます。
置換: この化合物は、特に求核置換反応を起こし、ピリジン環をさまざまな置換基で官能化することができます。
これらの反応で使用される一般的な試薬には、カップリング反応用のパラジウム触媒、酸化用の過酸化水素、還元用の水素化リチウムアルミニウムなどがあります。これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。
科学研究への応用
1-(2-(2-メチル-6-(メチルアミノ)ピリジン-3-イル)ピロリジン-1-イル)エタノンは、いくつかの科学研究に応用されています。
化学: より複雑な有機分子の合成における構成要素として使用されます。
生物学: この化合物は、抗菌や抗ウイルスなど、潜在的な生物活性を研究されています.
医学: 線維症やその他の疾患の治療における治療薬としての可能性を調査する研究が進行中です.
産業: この化合物は、新しい材料の開発や医薬品の合成における中間体として使用されています。
科学的研究の応用
1-(2-(2-Methyl-6-(methylamino)pyridin-3-yl)pyrrolidin-1-yl)ethanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: The compound is used in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals.
作用機序
1-(2-(2-メチル-6-(メチルアミノ)ピリジン-3-イル)ピロリジン-1-イル)エタノンの作用機序には、特定の分子標的や経路との相互作用が含まれます。たとえば、特定の酵素や受容体を阻害し、生物学的効果をもたらす可能性があります。 具体的な分子標的や経路は、特定の用途や使用状況によって異なる可能性があります .
類似化合物の比較
1-(2-(2-メチル-6-(メチルアミノ)ピリジン-3-イル)ピロリジン-1-イル)エタノンは、次のような他の類似化合物と比較することができます。
2-(ピリジン-2-イル)ピリミジン誘導体: これらの化合物もピリジン環を特徴とし、生物活性を研究されています.
N-(ピリジン-2-イル)アミド: これらの化合物は、薬学的用途で知られており、類似の出発物質から合成できます.
1-(2-(2-メチル-6-(メチルアミノ)ピリジン-3-イル)ピロリジン-1-イル)エタノンの独自性は、その特定の置換パターンとピリジン環とピロリジン環の両方の存在にあります。これにより、明確な化学的および生物学的特性がもたらされます。
類似化合物との比較
1-(2-(2-Methyl-6-(methylamino)pyridin-3-yl)pyrrolidin-1-yl)ethanone can be compared with other similar compounds, such as:
2-(Pyridin-2-yl)pyrimidine derivatives: These compounds also feature a pyridine ring and have been studied for their biological activities.
N-(Pyridin-2-yl)amides: These compounds are known for their medicinal applications and can be synthesized from similar starting materials.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both pyridine and pyrrolidine rings, which confer distinct chemical and biological properties.
特性
分子式 |
C13H19N3O |
|---|---|
分子量 |
233.31 g/mol |
IUPAC名 |
1-[2-[2-methyl-6-(methylamino)pyridin-3-yl]pyrrolidin-1-yl]ethanone |
InChI |
InChI=1S/C13H19N3O/c1-9-11(6-7-13(14-3)15-9)12-5-4-8-16(12)10(2)17/h6-7,12H,4-5,8H2,1-3H3,(H,14,15) |
InChIキー |
ZYKKKGBUMIXPTK-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC(=N1)NC)C2CCCN2C(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


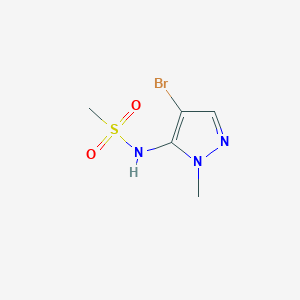


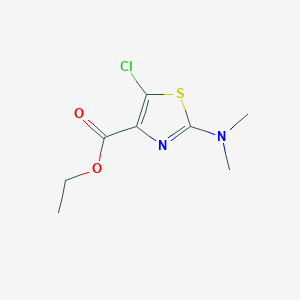


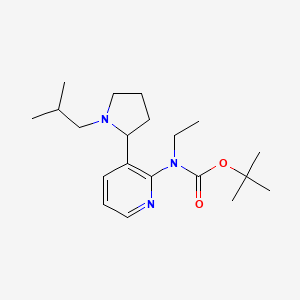
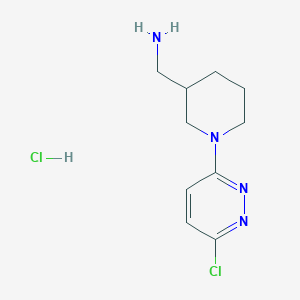




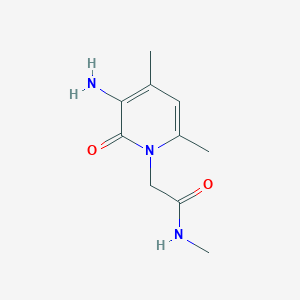
![(S)-1-(1-Cyclohexyl-1H-benzo[D]imidazol-2-YL)ethanamine](/img/structure/B11799615.png)
